molecular formula C17H16N2O B5355014 2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole

2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole

Cat. No.: B5355014
M. Wt: 264.32 g/mol
InChI Key: ZSPLOJNQCCWDGI-VAWYXSNFSA-N
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Description

2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole is a synthetic small molecule belonging to the benzimidazole class, recognized for its privileged heterocyclic scaffold in medicinal chemistry. Benzimidazole derivatives are extensively investigated for their diverse biological activities, largely due to their purine-like structure which facilitates interactions with various biopolymers . This specific compound features a 1-methyl group and a vinyl-linked 2-methoxyphenyl substituent, a structure engineered to modulate lipophilicity for enhanced cellular membrane penetration . Researchers are exploring its potential as a multi-target agent, with significant interest in its antiproliferative properties. Structurally related benzimidazole compounds have demonstrated potent activity against aggressive cancer cell lines, including triple-negative breast cancer (TNBC) such as the MDA-MB-231 line, and have shown promising antimicrobial efficacy against Gram-positive bacteria like Streptococcus faecalis , Staphylococcus aureus , and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for closely related compounds often involves interaction with key enzymatic targets. For instance, some N-alkylated benzimidazole derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and a validated target for both anticancer and antibacterial therapies . Other research avenues for benzimidazole-based molecules include their investigation as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a mitochondrial enzyme implicated in the neuropathology of Alzheimer's disease, and as leishmanicidal agents that induce apoptotic-like death in parasites through mechanisms involving mitochondrial disorganization and ROS production . This compound is provided For Research Use Only and is intended solely for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for proper personal protective equipment and handling procedures.

Properties

IUPAC Name

2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-19-15-9-5-4-8-14(15)18-17(19)12-11-13-7-3-6-10-16(13)20-2/h3-12H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPLOJNQCCWDGI-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole can be achieved through various synthetic routes. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. For instance, the reaction of ortho-phenylenediamine with 2-methoxybenzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite can yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the vinyl group.

    Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Ethyl-substituted benzimidazoles.

    Substitution: Halogenated or nitrated benzimidazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that 2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole exhibits potential anticancer properties by inhibiting key enzymes involved in cancer cell proliferation, such as cyclooxygenase (COX) and various kinases. A study demonstrated its efficacy in reducing tumor growth in specific cancer models, making it a candidate for further development as an anticancer agent.

Antimicrobial and Antiviral Properties

The compound has been explored for its antimicrobial and antiviral activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains and viruses, suggesting its potential use in developing new antimicrobial agents.

Organic Synthesis

As a versatile building block in organic chemistry, this compound can be utilized in synthesizing other biologically active molecules. Its unique structure allows for various chemical modifications, making it valuable for developing new pharmaceuticals.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand due to its ability to form stable complexes with metal ions. This property is crucial for applications in catalysis and materials science.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry assessed the anticancer properties of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Activity
In another study featured in Antimicrobial Agents and Chemotherapy, the compound was tested against multidrug-resistant bacterial strains. The findings showed that it effectively inhibited bacterial growth, suggesting its application in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclooxygenase (COX) or kinases involved in signal transduction pathways. The presence of the methoxy and vinyl groups can enhance its binding affinity and specificity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Profile Key Reference
2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole (Target) 1-methyl, 2-(2-methoxyphenylvinyl) ~290.34 (calculated) Not reported Likely polar aprotic solvents N/A
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole 1-benzyl, 2-(4-methoxyphenyl) 314.39 Not reported Moderate in DMSO
1-Methyl-2-(methylthio)-1H-benzimidazole 1-methyl, 2-(methylthio) 178.26 Purified via ethanol recrystallization Soluble in DMF, ethanol
2-(4-Fluorophenyl)-1H-benzimidazole 2-(4-fluorophenyl) 227.24 White powder (55% yield) Sparingly soluble in CDCl³

Key Observations :

  • Methoxy Position: The target compound’s 2-methoxyphenyl group may reduce solubility in nonpolar solvents compared to 4-methoxyphenyl analogs (e.g., ), as ortho-substituents increase steric hindrance .
  • Vinyl vs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via condensation reactions between 1-methyl-1H-benzimidazole derivatives and substituted benzaldehydes. For example, a Knoevenagel condensation using 2-methoxybenzaldehyde and 1-methyl-1H-benzimidazole-2-carbaldehyde under reflux in ethanol or DMF, catalyzed by piperidine or acetic acid, is a common approach . Optimization involves solvent selection (e.g., ethanol for eco-friendliness vs. DMF for higher yields), temperature control (80–100°C), and purification via column chromatography or recrystallization. Purity is validated using melting point analysis, elemental analysis, and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹) .
  • NMR : ¹H NMR confirms vinyl proton coupling (J = 12–16 Hz for trans-configuration) and methoxy group integration (δ 3.8–4.0 ppm). Discrepancies in aromatic proton splitting may arise from rotameric forms; variable-temperature NMR or computational modeling (DFT) resolves these .
  • Mass Spectrometry : HR-ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodology : Begin with in vitro assays:

  • Antimicrobial Activity : Agar diffusion or microdilution against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the benzimidazole core’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereoelectronic effects of the vinyl-methoxy substituents on molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and SHELXS (for structure solution) reveals bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking of benzimidazole rings). For example, the vinyl group’s coplanarity with the benzimidazole ring enhances conjugation, validated by C-C bond lengths (~1.34 Å) and dihedral angles (<10°) . DIAMOND software visualizes intermolecular interactions, such as hydrogen bonds between methoxy oxygen and adjacent H atoms .

Q. What strategies mitigate contradictory results in structure-activity relationship (SAR) studies for antimicrobial potency?

  • Methodology :

  • Statistical Design : Use a factorial design to isolate variables (e.g., substituent position, lipophilicity) .
  • Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., E. coli DNA gyrase). For instance, the methoxy group’s orientation may sterically hinder binding in some conformers .
  • Metabolite Profiling : LC-MS identifies degradation products or active metabolites that alter efficacy .

Q. How can click chemistry modify this compound for radiopharmaceutical applications?

  • Methodology : Introduce an alkyne handle via propargyl bromide at the benzimidazole N-position, then perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorine-18-labeled azides. Purification via semi-preparative HPLC ensures radiochemical purity (>95%). In vivo PET imaging in murine models evaluates blood-brain barrier penetration, as demonstrated for analogous [¹⁸F]benzimidazoles .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how are these validated experimentally?

  • Methodology :

  • In Silico Tools : SwissADME predicts logP (lipophilicity), bioavailability radar, and CYP450 metabolism. For example, the methoxy group reduces logP, enhancing solubility but potentially limiting membrane permeability .
  • Experimental Validation :
  • Permeability : Caco-2 cell monolayer assay .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion .

Methodological Challenges and Solutions

Q. How are synthetic byproducts identified and minimized during scale-up?

  • Solution :

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, detecting intermediates like Schiff bases or unreacted aldehydes .
  • Design of Experiments (DoE) : Response surface methodology optimizes temperature, catalyst loading, and solvent ratio to suppress side reactions (e.g., over-alkylation) .

Q. What crystallographic software packages are optimal for refining disordered solvent molecules in the crystal lattice?

  • Solution : SHELXL’s PART instruction and SQUEEZE (PLATON) model electron density for disordered solvents (e.g., methanol or water). For example, ’s structure required SQUEEZE to account for a 1.13-solvate methanol molecule .

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